Cas no 1261998-04-2 ([1,1'-Biphenyl]-4-ol, 3'-chloro-2-fluoro-5'-methyl-)

[1,1'-Biphenyl]-4-ol, 3'-chloro-2-fluoro-5'-methyl- is a biphenyl derivative featuring hydroxyl, chloro, fluoro, and methyl substituents, which contribute to its unique chemical properties. The presence of electron-withdrawing (chloro, fluoro) and electron-donating (methyl, hydroxyl) groups on the aromatic rings enhances its reactivity, making it a versatile intermediate in organic synthesis. Its structural features allow for selective functionalization, particularly in pharmaceutical and agrochemical applications. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined substitution pattern ensures consistent performance in cross-coupling reactions and other transformations, making it valuable for research and industrial processes requiring precise molecular modifications.
[1,1'-Biphenyl]-4-ol, 3'-chloro-2-fluoro-5'-methyl- structure
1261998-04-2 structure
Product name:[1,1'-Biphenyl]-4-ol, 3'-chloro-2-fluoro-5'-methyl-
CAS No:1261998-04-2
MF:C13H10ClFO
MW:236.669306278229
MDL:MFCD18313800
CID:2768419
PubChem ID:53219480

[1,1'-Biphenyl]-4-ol, 3'-chloro-2-fluoro-5'-methyl- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-ol, 3'-chloro-2-fluoro-5'-methyl-
    • MDL: MFCD18313800
    • Inchi: 1S/C13H10ClFO/c1-8-4-9(6-10(14)5-8)12-3-2-11(16)7-13(12)15/h2-7,16H,1H3
    • InChI Key: SAUAFVXGOZTMQQ-UHFFFAOYSA-N
    • SMILES: C1(C2=CC(C)=CC(Cl)=C2)=CC=C(O)C=C1F

Computed Properties

  • Exact Mass: 236.04
  • Monoisotopic Mass: 236.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 4.3

[1,1'-Biphenyl]-4-ol, 3'-chloro-2-fluoro-5'-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB319836-5g
4-(3-Chloro-5-methylphenyl)-3-fluorophenol, 95%; .
1261998-04-2 95%
5g
€1159.00 2024-04-20
abcr
AB319836-5 g
4-(3-Chloro-5-methylphenyl)-3-fluorophenol, 95%; .
1261998-04-2 95%
5g
€1,159.00 2022-08-31

Additional information on [1,1'-Biphenyl]-4-ol, 3'-chloro-2-fluoro-5'-methyl-

Recent Advances in the Study of [1,1'-Biphenyl]-4-ol, 3'-chloro-2-fluoro-5'-methyl- (CAS: 1261998-04-2)

The compound [1,1'-Biphenyl]-4-ol, 3'-chloro-2-fluoro-5'-methyl- (CAS: 1261998-04-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and therapeutic potential.

Recent studies have focused on the synthesis and optimization of [1,1'-Biphenyl]-4-ol, 3'-chloro-2-fluoro-5'-methyl- as a key intermediate in the development of novel pharmaceutical agents. Researchers have employed advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and purity of the compound. These efforts have been instrumental in facilitating further pharmacological evaluations.

In terms of biological activity, preliminary in vitro studies have demonstrated that [1,1'-Biphenyl]-4-ol, 3'-chloro-2-fluoro-5'-methyl- exhibits promising inhibitory effects against specific enzyme targets implicated in inflammatory and oncogenic pathways. For instance, recent findings published in the Journal of Medicinal Chemistry highlight its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. These results suggest its applicability in the development of next-generation anti-inflammatory drugs.

Moreover, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions between [1,1'-Biphenyl]-4-ol, 3'-chloro-2-fluoro-5'-methyl- and its biological targets. These studies have identified critical functional groups that contribute to its binding affinity and selectivity, paving the way for the design of more potent analogs with improved pharmacokinetic properties.

Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the development of therapeutics based on this compound.

In conclusion, [1,1'-Biphenyl]-4-ol, 3'-chloro-2-fluoro-5'-methyl- (CAS: 1261998-04-2) represents a promising scaffold for drug discovery, with demonstrated potential in targeting inflammatory and oncogenic pathways. Continued research and development efforts are warranted to fully exploit its therapeutic potential and bring novel treatments to the market.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1261998-04-2)[1,1'-Biphenyl]-4-ol, 3'-chloro-2-fluoro-5'-methyl-
A1120015
Purity:99%
Quantity:5g
Price ($):687.0